[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate is a complex organic compound with a quinazoline core structure This compound is characterized by the presence of an amino group, a keto group, and a tolyl group attached to the quinazoline ring, along with a methyl hydrogen sulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the amino, keto, and tolyl groups. The final step involves the addition of the methyl hydrogen sulfate moiety under specific reaction conditions, such as the use of sulfuric acid or other sulfonating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce hydroxyquinazolines. Substitution reactions can lead to a variety of substituted quinazoline derivatives.
Scientific Research Applications
(6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure but lacking the specific substituents found in (6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate.
Tolylquinazoline: A derivative with a tolyl group attached to the quinazoline ring.
Aminoquinazoline: A compound with an amino group attached to the quinazoline ring.
Uniqueness
(6-Amino-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl hydrogen sulfate is unique due to the combination of its functional groups and the presence of the methyl hydrogen sulfate moiety This unique structure imparts specific chemical and biological properties that distinguish it from other quinazoline derivatives
Properties
CAS No. |
88378-83-0 |
---|---|
Molecular Formula |
C16H15N3O5S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[6-amino-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C16H15N3O5S/c1-10-4-2-3-5-14(10)19-15(9-24-25(21,22)23)18-13-7-6-11(17)8-12(13)16(19)20/h2-8H,9,17H2,1H3,(H,21,22,23) |
InChI Key |
XDUSOYQZQSXFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.